molecular formula C9H10N2O B112797 2-(2-Aminoethoxy)benzonitrile CAS No. 57276-65-0

2-(2-Aminoethoxy)benzonitrile

Cat. No.: B112797
CAS No.: 57276-65-0
M. Wt: 162.19 g/mol
InChI Key: IQOAHZWDAUBPNR-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)benzonitrile is an organic compound with the molecular formula C9H10N2O It is a derivative of benzonitrile, where the nitrile group is substituted with an aminoethoxy group

Biochemical Analysis

Cellular Effects

The cellular effects of 2-(2-Aminoethoxy)benzonitrile are also not well-studied. It is hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. These effects are speculative and need to be confirmed through rigorous scientific investigation .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These mechanisms are theoretical and require further validation .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is speculated that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

It is possible that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Aminoethoxy)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with 2-aminoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Another method involves the use of 2-hydroxybenzonitrile and ethylenediamine. This reaction also requires a base and is carried out under similar conditions. The product is then isolated and purified using standard techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminoethoxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyethoxy)benzonitrile: Similar structure but with a hydroxy group instead of an amino group.

    2-(2-Methoxyethoxy)benzonitrile: Contains a methoxy group instead of an amino group.

    2-(2-Aminoethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

2-(2-Aminoethoxy)benzonitrile is unique due to the presence of both an amino and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-(2-aminoethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOAHZWDAUBPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557912
Record name 2-(2-Aminoethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57276-65-0
Record name 2-(2-Aminoethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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